molecular formula C18H18N4O3 B5979273 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide

4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide

Cat. No. B5979273
M. Wt: 338.4 g/mol
InChI Key: RBKZWACQMJWWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide is a chemical compound that has become increasingly important in scientific research. This compound is commonly referred to as PD153035 and is known for its ability to inhibit the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. PD153035 has been shown to have a high affinity for the EGFR and is therefore a useful tool for studying the role of this receptor in various biological processes.

Mechanism of Action

PD153035 works by binding to the ATP-binding site on the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, thereby preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and survival, as well as a decrease in the expression of genes involved in cell growth and division.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to increase the expression of genes involved in cell cycle arrest and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of PD153035 is its high affinity for the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, which makes it a useful tool for studying the role of this receptor in various biological processes. However, PD153035 also has a number of limitations. For example, it has low solubility in water, which can make it difficult to work with in certain experimental settings. It also has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research involving PD153035. One area of interest is the development of new compounds that are more effective at inhibiting the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide. Another area of interest is the use of PD153035 in combination with other drugs to enhance its effectiveness. Finally, there is interest in using PD153035 to study the role of the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide in various disease states, including cancer and neurodegenerative diseases.

Synthesis Methods

PD153035 can be synthesized using a multi-step process involving the reaction of several different chemical compounds. The most common method involves the reaction of 6-chloro-3,4-dihydro-2(1H)-quinazolinone with 3-aminobenzyl alcohol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 6-chloro-4-(3-pyridinylmethyl)-3,4-dihydro-2(1H)-quinazolinone, which is then reacted with butanoyl chloride to produce PD153035.

Scientific Research Applications

PD153035 has been used extensively in scientific research to study the role of the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide in various biological processes. One of the most common applications of PD153035 is in cancer research. The 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide is overexpressed in many types of cancer, and PD153035 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide. PD153035 has also been used in studies of the nervous system, where it has been shown to play a role in the regulation of synaptic plasticity.

properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(20-12-13-5-3-9-19-11-13)8-4-10-22-17(24)14-6-1-2-7-15(14)21-18(22)25/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKZWACQMJWWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.